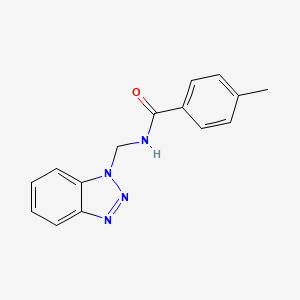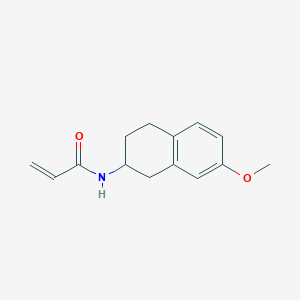
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide, also known as AM-694, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as designer drugs, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. It binds to the CB1 and CB2 receptors, which are located throughout the body, and activates them to produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and to reduce pain by activating the CB1 receptors in the brain and spinal cord. It has also been shown to have anti-convulsant properties, which may be beneficial for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a highly potent compound, which allows for precise dosing and accurate measurements of its effects. It is also stable and easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide in lab experiments is that it is a synthetic compound, and may not accurately mimic the effects of natural cannabinoids found in the cannabis plant.
Direcciones Futuras
There are several future directions for research on N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide. One potential area of study is its potential use in the treatment of chronic pain, which is a major medical issue affecting millions of people worldwide. Another area of research is its potential use in the treatment of epilepsy, which is a neurological disorder that affects a significant portion of the population. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide, as well as its potential side effects and interactions with other medications.
Métodos De Síntesis
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with propionic anhydride, followed by a reaction with prop-2-en-1-amine. The final product is then purified through chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-12-6-4-10-5-7-13(17-2)9-11(10)8-12/h3,5,7,9,12H,1,4,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPJNJJUXNXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)NC(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
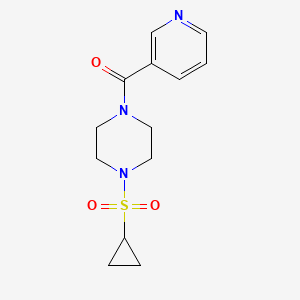
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
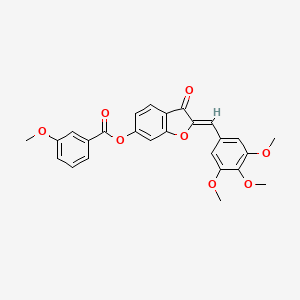

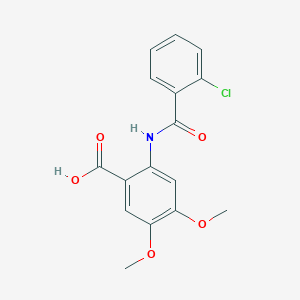

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)


![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

